

An In-depth Technical Guide to 3-Methylsalicylaldehyde (CAS 824-42-0)

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Compound of Interest

Compound Name: 3-Methylsalicylaldehyde

Cat. No.: B1203309

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of **3-Methylsalicylaldehyde** (CAS 824-42-0), also known as 2-Hydroxy-3-methylbenzaldehyde.^[1] ^[2] It details the compound's physicochemical properties, spectroscopic data, and established synthesis protocols. Furthermore, this guide explores its applications in organic synthesis, particularly in the formation of Schiff bases, and delves into its emerging role in drug discovery, highlighting its biological activities and interactions with cellular signaling pathways. Safety and handling information is also provided. All quantitative data is summarized in tables for clarity, and key processes are illustrated with diagrams.

Physicochemical and Safety Data

3-Methylsalicylaldehyde is an organic compound characterized as a colorless to light yellow liquid or solid, depending on the ambient temperature.^[3] It is a member of the benzaldehyde and phenol classes.^[2]

Physical and Chemical Properties

The key physical and chemical properties of **3-Methylsalicylaldehyde** are summarized in the table below.

Property	Value	Source(s)
CAS Number	824-42-0	[4]
Molecular Formula	C ₈ H ₈ O ₂	[1][2][5]
Molecular Weight	136.15 g/mol	[2][4][5]
Appearance	Light orange to Yellow to Green clear liquid / Solid <17°C	[3]
Melting Point	17 °C	[3][6][7]
Boiling Point	204 °C at 730 mmHg; 209 °C	[3][6][7]
Density	1.123 g/mL at 25 °C	
Flash Point	87 °C (190 °F)	[5][6][7]
Refractive Index (n _{20/D})	1.564	[5]
Vapor Pressure	0.152 mmHg at 25 °C	
Solubility	Slightly soluble in Chloroform and Methanol; Insoluble in water.	
pKa	8.52 ± 0.10 (Predicted)	

Safety and Handling

3-Methylsalicylaldehyde is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn during handling.[1][6] It is combustible and air-sensitive, requiring storage in a cool, dark place under an inert atmosphere.[6]

Hazard Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[5]
Signal Word	Warning	[1][5]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[1][2][5]
Risk Codes	36/37/38: Irritating to eyes, respiratory system and skin.	
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2][5][6]
Storage	Room Temperature. Recommended in a cool and dark place (<15°C). Store under inert gas.	[6]

Synthesis Protocols and Mechanisms

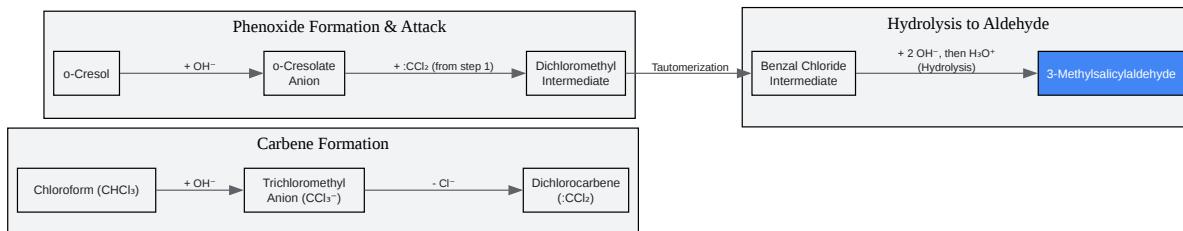
The formylation of o-cresol is the primary route to synthesizing **3-Methylsalicylaldehyde**. Established methods include the Reimer-Tiemann reaction, the Duff reaction, and ortholithiation of protected phenols.^[8] These methods introduce a formyl group onto the aromatic ring, primarily at the ortho position to the hydroxyl group.^{[8][9][10]}

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of a phenol using chloroform (CHCl_3) and a strong base, like sodium hydroxide (NaOH).^{[10][11][12]} The reaction proceeds through the in-situ generation of dichlorocarbene ($:\text{CCl}_2$), a highly reactive electrophile.^{[10][13]}

This protocol is a general representation and may require optimization.

- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve o-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (3-4 equivalents).
- **Reagent Addition:** Heat the mixture to 60-70°C. Add chloroform (1.5 equivalents) dropwise over 1-2 hours while maintaining vigorous stirring. The reaction is exothermic and may require external cooling to control the temperature.^[12]
- **Reaction:** After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours until the reaction is complete (monitored by TLC).
- **Work-up:** Cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid or sulfuric acid until it is acidic (pH ~2-3). This step hydrolyzes the intermediate and neutralizes excess base.
- **Isolation:** Perform steam distillation to separate the product, **3-Methylsalicylaldehyde**, from non-volatile byproducts and unreacted phenol.^[14]
- **Purification:** Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

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*Mechanism of the Reimer-Tiemann reaction for **3-Methylsalicylaldehyde** synthesis.*

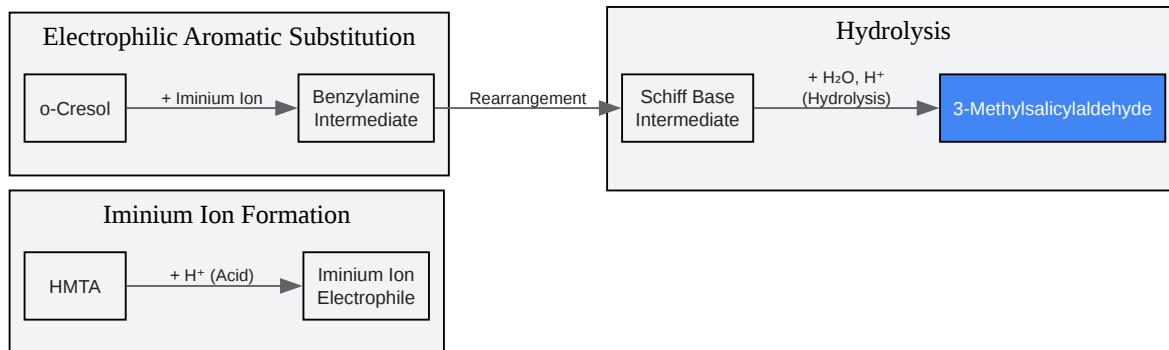
Duff Reaction

The Duff reaction is another method for ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic acid or glycerol/boric acid.[9][15][16] It is known for its operational simplicity, though yields can be variable.[9][15]

This protocol is adapted from general procedures for the Duff reaction.[14]

- **Reagent Preparation:** In a flask, heat a mixture of glycerol and boric acid to approximately 160°C to form the glyceroboric acid catalyst.
- **Reactant Mixture:** In a separate container, thoroughly mix o-cresol (1 equivalent) and hexamethylenetetramine (HMTA, 1.5 equivalents).
- **Reaction:** Add the o-cresol/HMTA mixture to the hot glyceroboric acid with vigorous stirring. Maintain the reaction temperature between 150-160°C for 15-30 minutes.
- **Hydrolysis:** Cool the reaction mixture to about 100°C. Slowly add a dilute solution of sulfuric acid to hydrolyze the Schiff base intermediate.

- Isolation and Purification: Perform steam distillation on the acidified mixture to isolate the **3-Methylsalicylaldehyde**.^[17] The collected distillate can be further purified as described in the Reimer-Tiemann protocol.



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Simplified mechanism of the Duff reaction.

Applications in Synthesis and Drug Development

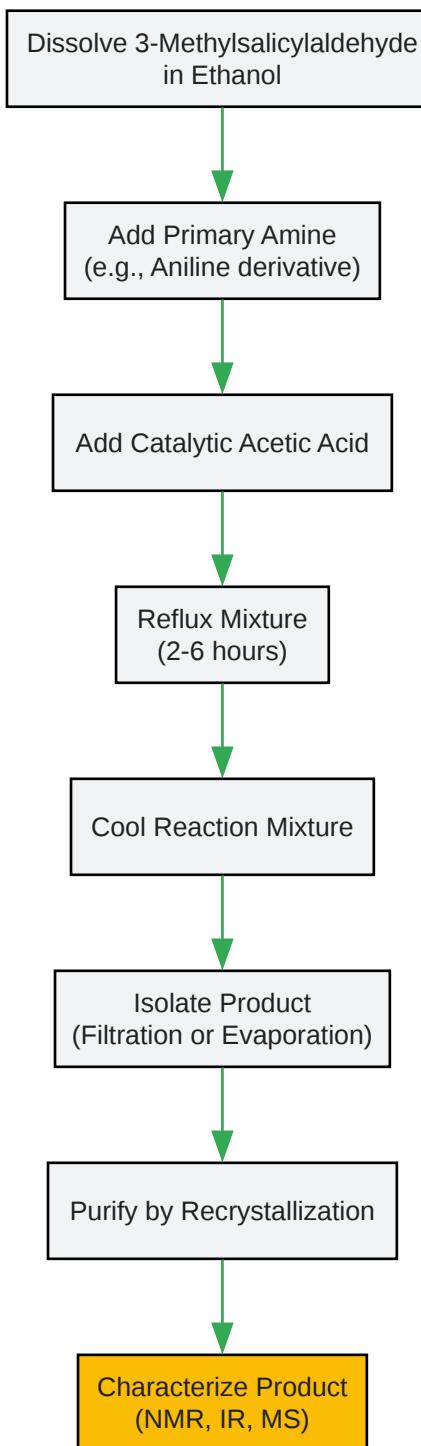
3-Methylsalicylaldehyde is a versatile intermediate in organic synthesis and has garnered interest in medicinal chemistry due to the diverse biological activities of its derivatives.

Synthesis of Schiff Bases

A primary application of **3-Methylsalicylaldehyde** is in the synthesis of Schiff bases (imines). These are typically formed through the condensation reaction with primary amines.^[18] Schiff bases derived from salicylaldehydes are important ligands in coordination chemistry and have been investigated for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.^{[18][19]}

- Setup: Dissolve **3-Methylsalicylaldehyde** (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

- Amine Addition: Add the desired primary amine (1 equivalent) to the solution. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
- Reaction: Reflux the mixture for 2-6 hours. The reaction progress can be monitored by TLC.
- Isolation: Upon completion, cool the reaction mixture. The Schiff base product often precipitates from the solution and can be collected by filtration. If it remains dissolved, the solvent can be removed under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).



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General experimental workflow for synthesizing Schiff base derivatives.

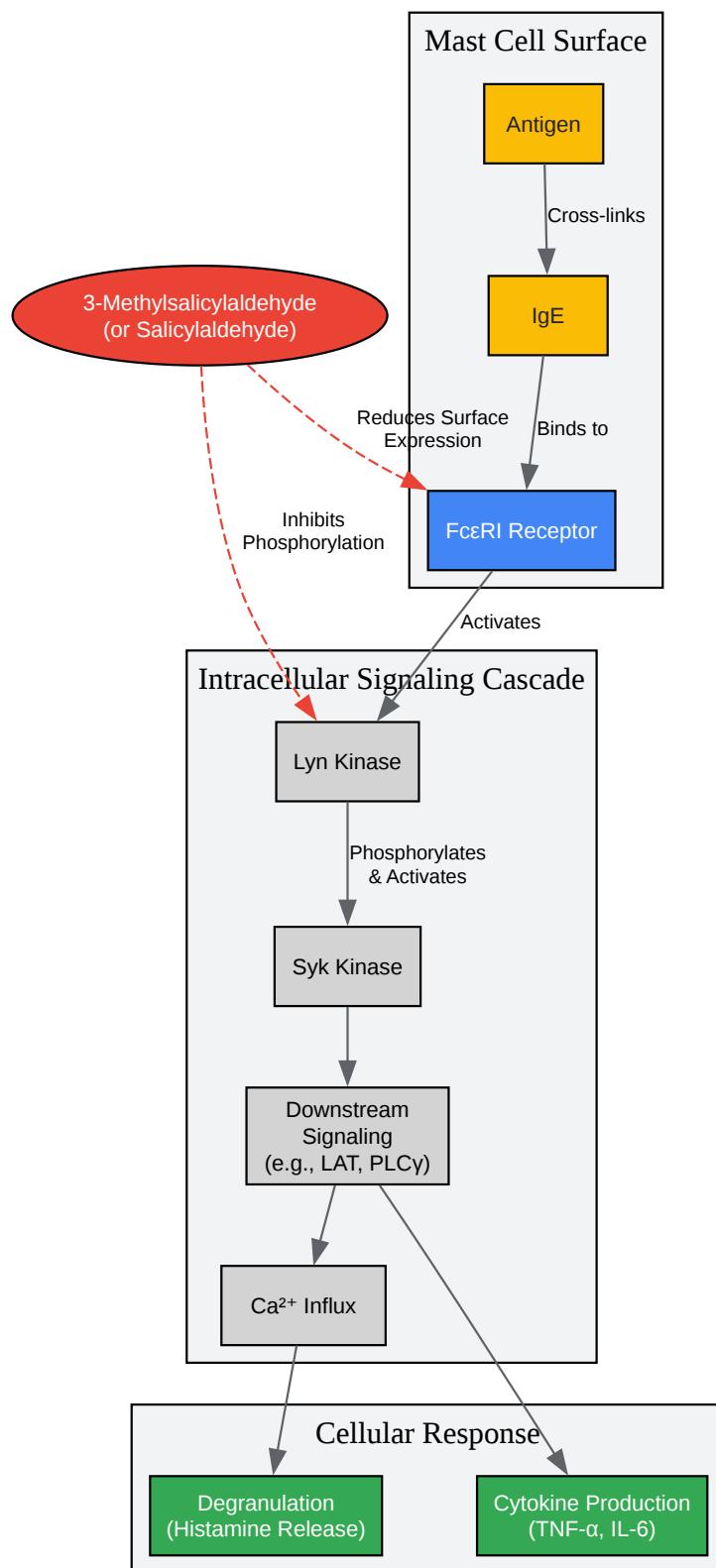
Biological Activity and Signaling Pathways

Salicylaldehyde derivatives have demonstrated a range of biological activities, making them attractive scaffolds for drug development.

- **Anticancer Activity:** Salicylaldehyde benzoylhydrazones have been evaluated for their anticancer and antiproliferative properties. These molecules can selectively disrupt key proteins or pathways essential for tumor progression.
- **Antimicrobial Activity:** Substituted salicylaldehydes and their Schiff base complexes exhibit antimicrobial properties, though the exact mechanism is not fully understood.[\[20\]](#) It is hypothesized that they may form Schiff bases with amino groups on microbial cell surfaces.[\[20\]](#)
- **Anti-inflammatory and Anti-allergic Activity:** Salicylaldehyde has been shown to suppress the IgE-mediated activation of mast cells, which are key players in allergic diseases.[\[21\]](#) It inhibits degranulation and cytokine production by reducing the surface expression of the high-affinity IgE receptor (Fc ϵ RI) and suppressing downstream signaling events.[\[21\]](#)[\[22\]](#) This suggests a potential therapeutic role in ameliorating anaphylaxis.[\[21\]](#)[\[22\]](#)

Mast cell activation via the Fc ϵ RI receptor is a critical step in the allergic cascade.

Salicylaldehyde has been shown to interfere with this pathway.[\[22\]](#)



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Proposed inhibitory action of salicylaldehyde on IgE-mediated mast cell activation.

Role in Metabolic Pathways

In certain bacteria, salicylaldehyde dehydrogenase is an enzyme in the naphthalene degradation pathway.[\[23\]](#) This enzyme catalyzes the oxidation of salicylaldehyde to salicylate, which serves as a crucial step connecting the upper and lower catabolic pathways of naphthalene degradation.[\[23\]](#)

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